molecular formula C25H25N3O3 B4922924 1-(3,3-diphenylpropanoyl)-4-(4-nitrophenyl)piperazine

1-(3,3-diphenylpropanoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4922924
M. Wt: 415.5 g/mol
InChI Key: DPFFVNYRZKCMNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,3-Diphenylpropanoyl)-4-(4-nitrophenyl)piperazine and related compounds typically involves multi-step reactions. For instance, compounds with similar structures have been synthesized through reactions involving key intermediates like 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and various chloromethyl oxadiazoles or nitrobenzenes, demonstrating a general approach to the synthesis of diphenylpiperazine derivatives through alkylation, acidulation, reduction of nitro groups, and subsequent cyclization steps (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by weak intramolecular C—H⋯N interactions and the crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interaction, which may also be indicative of the structural characteristics of 1-(3,3-Diphenylpropanoyl)-4-(4-nitrophenyl)piperazine (Wang et al., 2004).

Chemical Reactions and Properties

The chemical properties of diphenylpiperazine derivatives often involve their reactivity towards various functional groups and the formation of complex structures. For example, derivatives have been used to bridge dinuclear complexes of rhodium(III) and iridium(III), indicating the potential of such compounds to participate in complex chemical reactions (Wirth et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For instance, the crystal structure analysis can reveal the presence of intermolecular interactions like hydrogen bonding, which influences the compound's stability and reactivity (Prasad et al., 2022).

properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21)27-17-15-26(16-18-27)22-11-13-23(14-12-22)28(30)31/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFFVNYRZKCMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5738218

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